molecular formula C22H21ClN4 B2667277 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877786-94-2

3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2667277
CAS RN: 877786-94-2
M. Wt: 376.89
InChI Key: HXWTYEHOWSCFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including a 4-chlorophenyl group, a phenethyl group, and two methyl groups .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For example, the synthesis of related pyrido[2,3-d]pyrimidines involves condensation reactions, cyclization, and N-methylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the various substituents. The presence of nitrogen in the ring system and the amine group would introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the polar amine group and the aromatic rings would likely make the compound relatively stable and moderately polar .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine:

Anticancer Activity

3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine: has shown potential as an anticancer agent. Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis . This compound’s specific structure may enhance its ability to target and disrupt cancerous cells, making it a promising candidate for further development in cancer therapy.

Antibacterial Properties

This compound has been investigated for its antibacterial properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group in the compound enhances its ability to penetrate bacterial cell walls and inhibit essential bacterial enzymes, making it a potential candidate for new antibacterial drugs.

Antifungal Applications

In addition to its antibacterial properties, 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for its antifungal activity. Research has shown that similar compounds can effectively inhibit the growth of various fungal strains by disrupting fungal cell membrane integrity and interfering with ergosterol synthesis . This makes it a valuable compound for developing antifungal treatments.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests that 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine could be developed into a therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine compounds can possess antiviral properties. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine may therefore be a potential candidate for developing antiviral drugs against viruses such as influenza and herpes simplex virus.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis . This suggests that 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine could be useful in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antitubercular Activity

There is evidence that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis by targeting essential bacterial enzymes . 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine may therefore be a promising candidate for developing new treatments for tuberculosis, especially in the face of rising drug resistance.

Pesticidal Applications

Lastly, the compound has potential applications in agriculture as a pesticide. Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit pesticidal activity against various agricultural pests by disrupting their nervous systems. This makes 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine a valuable compound for developing new, effective pesticides.

1 2 3 4 5 6 7 : 8

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given that related structures have shown promising anticancer and anti-inflammatory properties. Further studies could also aim to optimize the synthesis process and investigate the detailed mechanism of action .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h3-11,14,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWTYEHOWSCFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine

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